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Compound of Interest

[2-Fluoro-4-
Compound Name:
(methylamino)phenyllmethanol

CAS No.: 660432-47-3

Cat. No.: B8783811

Get Quote

Advanced Intermediate for Kinase Inhibitor & Drug
Design
Chemical Identity & Core Properties

(4-(Methylamino)-2-fluorophenyl)methanol is a bifunctional aromatic building block
characterized by a benzyl alcohol moiety and a secondary methylamine, positioned para to
each other with an ortho-fluorine substituent relative to the alcohol. This specific substitution
pattern modulates metabolic stability and lipophilicity, making it a critical scaffold in the
synthesis of tyrosine kinase inhibitors (TKIs) and androgen receptor antagonists.
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Property Data

Systematic Name [2-Fluoro-4-(methylamino)phenyl]methanol

2-Fluoro-4-(methylamino)benzyl alcohol; 4-
Common Synonyms -
Hydroxymethyl-3-fluoro-N-methylaniline

Molecular Formula CsH10FNO

Molecular Weight 155.17 g/mol

Not widely listed (Primary Precursor Acid:

CAS Number i
173951-99-0; Parent Amine: 840501-15-7)
Physical State Off-white to pale yellow solid (typically)
N Soluble in DMSO, Methanol, DCM; Sparingly
Solubility ]
soluble in water
pKa (Predicted) ~4.5 (Aniline N), ~14 (Benzyl alcohol OH)

Note on CAS: While the specific alcohol form is a known intermediate, it is frequently generated
in situ or custom-synthesized from its commercially available acid precursor, 2-fluoro-4-
(methylamino)benzoic acid (CAS 173951-99-0), or the parent amine (4-amino-2-
fluorophenyl)methanol (CAS 840501-15-7).

Synthesis & Production Protocols

The synthesis of (4-(methylamino)-2-fluorophenyl)methanol requires precise control to prevent
over-methylation or oxidation. The most robust industrial route involves the reduction of the
corresponding benzoic acid derivative.

Route A: Reduction of Benzoic Acid Precursor (Recommended)

This pathway offers the highest regioselectivity and yield, avoiding the formation of tertiary
amine byproducts.

» Starting Material: 2-Fluoro-4-(methylamino)benzoic acid (CAS 173951-99-0).

e Reagents: Lithium Aluminum Hydride (LiAlH4) or Borane-THF Complex (BHs- THF).
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e Solvent: Anhydrous Tetrahydrofuran (THF).

Protocol:

Dissolution: Dissolve 1.0 eq of 2-fluoro-4-(methylamino)benzoic acid in anhydrous THF
under N2 atmosphere.

 Activation (Optional): If using BHs, cool to 0°C. If using LiAlH4, ensure slow addition to
prevent runaway exotherm.

e Reduction: Add 2.5 eq of reducing agent dropwise. The carboxylic acid is reduced first to the
aldehyde and then rapidly to the alcohol.

e Quenching: Upon completion (monitored by TLC/LC-MS), quench with Glauber’s salt
(Na2S0a4-10H20) or Fieser workup method to precipitate aluminum salts.

« |solation: Filter the salts, concentrate the filtrate, and purify via silica gel chromatography
(Gradient: 0-5% MeOH in DCM).

Route B: Reductive Amination of Amino-Alcohol

Useful when the parent amino-alcohol is available, though mono-methylation is challenging.
» Starting Material: (4-Amino-2-fluorophenyl)methanol (CAS 840501-15-7).

¢ Reagents: Paraformaldehyde, NaBH3CN or NaBH(OAC)s.

Protocol:

e React the aniline with paraformaldehyde in MeOH to form the imine/hemiaminal.

o Add NaBHsCN (sodium cyanoborohydride) to selectively reduce the imine to the secondary
amine.

« Critical Step: Monitor strictly to prevent dimethylation.

Synthesis Workflow Diagram
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Reaction Types
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Figure 1: Synthetic pathways to (4-(methylamino)-2-fluorophenyl)methanol emphasizing the
reduction of the acid precursor.

Applications in Drug Discovery

This scaffold is a "privileged structure” in medicinal chemistry, particularly for oncology and
immunology.

1. Kinase Inhibitors (TKIs)

The 2-fluoro-4-methylamino motif mimics the hinge-binding region of ATP, allowing the
molecule to anchor into the kinase active site.

e Mechanism: The secondary amine acts as a hydrogen bond donor to the hinge region (e.g.,
Glu/Met residues), while the fluorine atom modulates the pKa of the aniline nitrogen and fills
small hydrophobic pockets, improving selectivity.

o Target Classes: ALK (Anaplastic Lymphoma Kinase), ROS1, and EGFR mutations.

2. Linker Chemistry (PROTACs & ADCs)

The benzyl alcohol group serves as a versatile handle for conjugation.
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» Activation: The alcohol can be converted to a chloride (using SOCI2) or mesylate, enabling

nucleophilic displacement to attach complex heterocycles or linker chains for Proteolysis

Targeting Chimeras (PROTACS).

3. Metabolic Stability

The ortho-fluorine protects the aromatic ring from oxidative metabolism (e.g., hydroxylation) at

the 2-position, extending the half-life of the drug candidate compared to the non-fluorinated

analog.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are

diagnostic:
Method Diagnostic Signal Interpretation
N-Methyl group: Singlet
1H NMR (DMSO-ds) 5 2.70 ppm (s, 3H)

indicating secondary amine.

Benzylic CHz: Doublet

0 4.40 ppm (d, 2H
ppm ( ) coupling with OH.

Hydroxyl OH: Triplet
0 5.05 ppm (t, 1H) )
exchangeable with D20.

Aromatic protons: Pattern
0 6.30-7.20 ppm (m, 3H) o
reflects 1,2,4-substitution.

9F NMR 0 -115to -120 ppm

Aromatic Fluorine: Single

peak.

LC-MS (ESI+) m/z 156.1 [M+H]*

Protonated molecular ion.

Safety & Handling

» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

» Specific Risk: Aniline derivatives can cause methemoglobinemia. Handle in a fume hood.
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o Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation of the benzylic
alcohol to the aldehyde.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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